molecular formula C13H20O B8670685 4-Hexylanisole

4-Hexylanisole

Cat. No.: B8670685
M. Wt: 192.30 g/mol
InChI Key: IAINKDPTJUTRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexylanisole (CAS: 130748) is a methoxy-substituted aromatic compound with the molecular formula C₁₃H₂₀O and a molecular weight of 192.302 g/mol. It belongs to the hydroxy ketone class and has been identified in bioactive extracts of the marine gastropod Chicoreus ramosus. Its reported biological activities include wound healing and analgesic properties .

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-hexyl-4-methoxybenzene

InChI

InChI=1S/C13H20O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-7H2,1-2H3

InChI Key

IAINKDPTJUTRFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Methoxy/Aromatic Substitutions

(a) 4-Ethylanisole
  • Molecular formula : C₉H₁₂O
  • Molecular weight : 136.19 g/mol
  • Key differences : Shorter ethyl chain vs. hexyl in 4-hexylanisole.
  • Properties : Higher volatility due to lower molecular weight; used in fragrance industries .
(b) Cyclopropane 1-(4-Methoxyphenyl)
  • Molecular formula: C₁₁H₁₁NO
  • Molecular weight : 173.215 g/mol
  • Key differences : Cyclopropane ring replaces the hexyl chain.
  • Biological activity: No reported bioactivity, contrasting with this compound’s therapeutic effects .
(c) 3-(4-Methoxyphenyl)propionic Acid
  • Molecular formula : C₁₀H₁₂O₃
  • Molecular weight : 180.203 g/mol
  • Key differences : Carboxylic acid group instead of hydroxy ketone.
  • Biological activity: Antibacterial, immunostimulant, and specific efficacy against leukemia .

Analogues with Alkyl Chain Variations

(a) 4-Cyclohexylanisole
  • Molecular formula : C₁₃H₁₈O
  • Key differences : Cyclohexyl group vs. linear hexyl chain.
  • Synthetic relevance : Higher yield (85%) in nickel-catalyzed reactions compared to this compound (3%), suggesting steric or electronic advantages of cyclic substituents .
(b) 4-Heptylcyclohexanone
  • Molecular formula : C₁₃H₂₄O
  • Molecular weight : 196.33 g/mol
  • Key differences: Cyclohexanone core vs. methoxybenzene; longer heptyl chain.
  • Applications : Used in industrial synthesis; higher lipophilicity than this compound .

Amino-Substituted Analogues

(a) 4-n-Hexylaniline
  • Molecular formula : C₁₂H₁₉N
  • Molecular weight : 177.29 g/mol
  • Key differences: Amino group (-NH₂) replaces methoxy (-OCH₃).
  • Applications : Intermediate in dye and polymer synthesis .
(b) 4-(Hexyloxy)aniline
  • Molecular formula: C₁₂H₁₉NO
  • Molecular weight : 193.29 g/mol
  • Key differences : Hexyloxy chain with aniline group.
  • Applications : Used to synthesize azobenzene derivatives for liquid crystals .

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